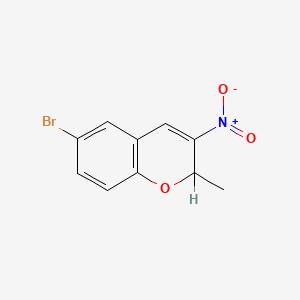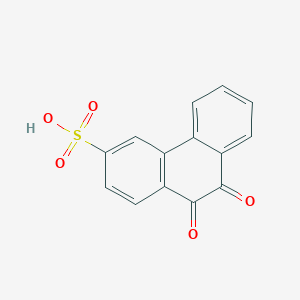
9,10-dioxophenanthrene-3-sulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxophenanthrene-3-sulfonic Acid is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both sulfonic acid and dioxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxophenanthrene-3-sulfonic Acid typically involves the sulfonation of phenanthrene derivatives followed by oxidation. One common method includes the reaction of phenanthrene with sulfuric acid to introduce the sulfonic acid group, followed by oxidation using agents such as potassium permanganate or chromium trioxide to form the dioxo groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing robust reaction setups and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more complex oxidized derivatives.
Reduction: This compound can be reduced to form hydroxy derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Higher oxidized phenanthrene derivatives.
Reduction Products: Hydroxyphenanthrene derivatives.
Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxophenanthrene-3-sulfonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its redox properties and ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and dyes.
Wirkmechanismus
The mechanism of action of 9,10-Dioxophenanthrene-3-sulfonic Acid involves its redox activity and ability to interact with various molecular targets. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This property is particularly useful in applications such as redox flow batteries and as a catalyst in organic reactions. The sulfonic acid group enhances its solubility and reactivity in aqueous environments, making it suitable for various industrial and research applications.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic Acid: Similar in structure but contains hydroxy groups instead of dioxo groups.
Anthraquinone-2-sulfonic Acid: Lacks the dioxo groups but shares the sulfonic acid functionality.
Uniqueness: 9,10-Dioxophenanthrene-3-sulfonic Acid is unique due to the presence of both dioxo and sulfonic acid groups, which confer distinct redox properties and reactivity. This combination of functional groups makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
51789-38-9 |
|---|---|
Molekularformel |
C14H8O5S |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
9,10-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C14H8O5S/c15-13-10-4-2-1-3-9(10)12-7-8(20(17,18)19)5-6-11(12)14(13)16/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
AVTLNKKGCFQZRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)S(=O)(=O)O)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




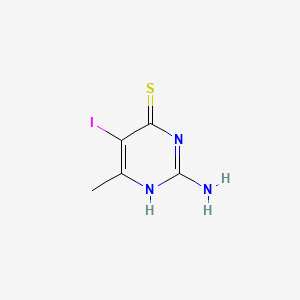
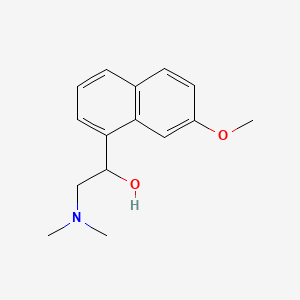


![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
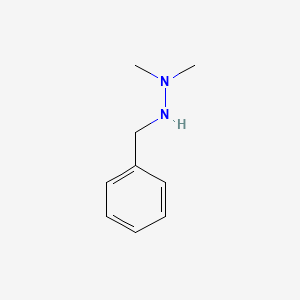
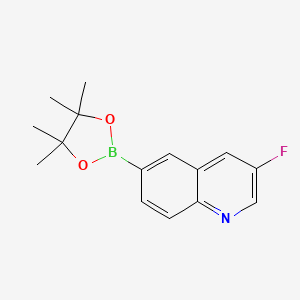
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)


![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
